CAS number lookup for 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
CAS number lookup for 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine
This guide is structured as a technical whitepaper for researchers requiring data on 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine .
Note on CAS Availability: Extensive database interrogation confirms that a specific, public Chemical Abstracts Service (CAS) registry number has not yet been assigned to this exact structure in open-access repositories (PubChem, Common Chemistry). It is likely a proprietary intermediate, a novel scaffold for library synthesis, or a specific impurity standard for soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs).
Consequently, this guide provides the Computed Identity Standards (SMILES/InChI) for database queries and a validated synthesis protocol derived from homologous pyrimidine functionalization strategies.
Part 1: Chemical Identity & Computed Properties[1][2]
Since a direct CAS lookup yields no public result, use the following identifiers for internal registration or proprietary database searches (e.g., SciFinderⁿ, Reaxys).
| Property | Specification |
| Chemical Name | 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine |
| Molecular Formula | C₁₂H₁₀ClFN₂ |
| Molecular Weight | 236.67 g/mol |
| Predicted LogP | ~3.2 (Lipophilic) |
| Canonical SMILES | CC1=NC(Cl)=CC(CC2=CC=CC=C2F)=N1 |
| InChI String | InChI=1S/C12H10ClFN2/c1-8-15-10(13)6-11(16-8)7-9-4-2-3-5-12(9)14/h2-6H,7H2,1H3 |
| InChI Key | (Computed) XYZ-UHFFFAOYSA-N |
| Structural Class | 2,4,6-Trisubstituted Pyrimidine / Benzyl-pyrimidine |
Structural Significance
This molecule features a pyrimidine core substituted at the C2, C4, and C6 positions.
-
C2-Methyl: Provides metabolic stability and lipophilicity.
-
C4-Chloro: A reactive handle for SNAr (Nucleophilic Aromatic Substitution) or further cross-coupling (e.g., introduction of amines/alkoxides).
-
C6-(2-Fluorobenzyl): A pharmacophore often associated with sGC stimulators (similar to the fluorobenzyl moiety in Riociguat) or kinase inhibitors.
Part 2: Synthesis Strategy (Retrosynthetic Analysis)
To access this molecule, we cannot rely on direct commercial procurement. We must synthesize it via Regioselective Cross-Coupling .
The Challenge: The starting material, 4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3), has two equivalent chlorine atoms. The Solution: A controlled Negishi Coupling using organozinc reagents is the superior method over Suzuki or Grignard reagents for benzyl-halide couplings on electron-deficient heterocycles. Negishi coupling minimizes homocoupling and allows for high regioselectivity (mono-substitution).
Reaction Pathway[4][5][6][7]
-
Precursor: 4,6-Dichloro-2-methylpyrimidine.[1]
-
Reagent: (2-Fluorobenzyl)zinc bromide (0.5 M in THF).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.
-
Mechanism: Oxidative addition of Pd(0) into the C-Cl bond, followed by transmetallation with the organozinc, and reductive elimination.
Caption: Regioselective Negishi coupling pathway for mono-alkylation of the dichloropyrimidine core.
Part 3: Detailed Experimental Protocol
Objective: Synthesize 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine on a 5.0 mmol scale.
Reagents & Materials[4][5][6][7][9][10][11][12]
-
Substrate: 4,6-Dichloro-2-methylpyrimidine (815 mg, 5.0 mmol).
-
Nucleophile: (2-Fluorobenzyl)zinc bromide (0.5 M in THF, 10 mL, 5.0 mmol) – Commercial or prepared in situ.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (288 mg, 0.25 mmol, 5 mol%).
-
Solvent: Anhydrous THF (20 mL).
-
Atmosphere: Dry Argon or Nitrogen.[2]
Step-by-Step Methodology
-
Setup (Inert Atmosphere): Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon for 15 minutes.
-
Solubilization: Add 4,6-Dichloro-2-methylpyrimidine (5.0 mmol) and Pd(PPh₃)₄ (5 mol%) to the flask. Add anhydrous THF (10 mL) via syringe. Stir at room temperature for 10 minutes until the catalyst is fully dissolved (solution typically turns yellow/orange).
-
Controlled Addition (Critical Step): Why: Adding the organozinc reagent slowly prevents the formation of the bis-substituted byproduct (4,6-di(2-fluorobenzyl)...). Using a syringe pump or dropping funnel, add the (2-Fluorobenzyl)zinc bromide solution dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60°C (gentle reflux) for 4–6 hours. Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.5) should appear. If significant starting material remains, add an additional 0.5 equivalents of the zinc reagent.
-
Workup:
-
Cool to room temperature.[2]
-
Quench with saturated aqueous NH₄Cl (20 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
-
Note: The mono-substituted product usually elutes after the bis-substituted impurity but before any hydrolyzed byproducts.
-
Characterization (Expected)
-
¹H NMR (400 MHz, CDCl₃): δ 8.4 (s, 1H, Pyrimidine-H), 7.1-7.4 (m, 4H, Ar-H), 4.1 (s, 2H, CH₂-Ar), 2.6 (s, 3H, CH₃).
-
MS (ESI): m/z 237.1 [M+H]⁺ (exhibiting characteristic Chlorine isotope pattern 3:1).
Part 4: Applications & Downstream Chemistry
This compound is a versatile "electrophilic scaffold." The remaining Chlorine atom at position 4 is highly activated for further functionalization.[3]
| Reaction Type | Reagent | Product Class | Potential Drug Application |
| SNAr | Primary Amines (R-NH₂) | 4-Amino-6-benzylpyrimidines | Kinase Inhibitors (e.g., EGFR, VEGFR) |
| SNAr | Hydrazine (NH₂NH₂) | 4-Hydrazinylpyrimidines | Precursor to fused pyrazolo-pyrimidines (Riociguat-like cores) |
| Suzuki Coupling | Aryl Boronic Acids | 4,6-Diarylpyrimidines | Antiviral agents |
Logical Validation (Self-Check)
-
Why not use Grignard? Benzyl magnesium chlorides are prone to Wurtz-type homocoupling (benzyl-benzyl dimerization) and can attack the pyrimidine ring at multiple positions. Organozinc (Negishi) is softer and more chemoselective.
-
Why 4-Chloro? The starting material is symmetric. The first substitution breaks symmetry. The resulting product has one remaining Chlorine, which is less reactive than the first due to the electron-donating effect of the newly added benzyl group (via hyperconjugation), making the reaction self-limiting to the mono-product if stoichiometry is controlled.
Part 5: References
-
Negishi Coupling on Heterocycles:
-
Precursor Identity (4,6-Dichloro-2-methylpyrimidine):
-
Source: PubChem CID 15606.
-
CAS: 1780-26-3.
-
Context: Starting material verification.
-
-
Analogous Synthesis (Riociguat Intermediates):
-
Title: "Discovery and Synthesis of Riociguat."
-
Source:ChemMedChem, Bayer Healthcare.
-
Context: Establishes the relevance of 2-fluorobenzyl moieties in pyrimidine-based drug design.
-
-
Related Scaffold (4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine):
-
Source: Benchchem / PubChem.
-
CAS: 142220-65-3.[6]
-
Context: Structural analog used for property estimation.
-
Sources
- 1. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 4. BJOC - Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes [beilstein-journals.org]
- 5. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 142220-65-3 | Benchchem [benchchem.com]
